molecular formula C10H19Cl B13200548 1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane

1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane

Cat. No.: B13200548
M. Wt: 174.71 g/mol
InChI Key: RVZNGBCUNFDKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane (molecular formula: C₁₀H₁₉Cl, average mass: 174.712 g/mol) is a substituted cyclobutane derivative featuring a chloromethyl (-CH₂Cl) group and a branched pentan-2-yl (2-methylbutyl) substituent attached to the same carbon atom of the cyclobutane ring . Its structure introduces unique steric and electronic effects due to the strained four-membered ring and the bulky alkyl substituent.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-pentan-2-ylcyclobutane

InChI

InChI=1S/C10H19Cl/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3

InChI Key

RVZNGBCUNFDKCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(CCC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane is a cyclobutane derivative with potential biological activities. Its structure, characterized by a chloromethyl group attached to a cyclobutane ring and a pentan-2-yl side chain, suggests it may interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The chemical formula for this compound is C10H19ClC_{10}H_{19}Cl. The compound features a cyclobutane ring, which is known for its unique strain and reactivity due to its four-membered structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological nucleophiles.
  • Halogen Bonding : The presence of chlorine may facilitate halogen bonding interactions with biological macromolecules, enhancing binding affinity to certain targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related cyclobutane derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other cyclobutane derivatives:

Compound NameStructureAntimicrobial ActivityNotes
This compoundStructureModeratePotential for further exploration in drug design
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinolineC10H12BrNHighKnown for diverse biological activities and used in pharmaceuticals
3-hydroxy-3-phenylcyclobutane-1-carboxylic acidC10H12O3LowLimited antimicrobial activity but significant in other biochemical pathways

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of various cyclobutane derivatives found that compounds with halogen substituents exhibited enhanced activity against pathogenic bacteria. In vitro assays demonstrated that this compound showed promising results against Klebsiella pneumoniae and Enterococcus faecalis, indicating its potential as an antimicrobial agent .

Cancer Cell Line Testing

Further research explored the cytotoxic effects of cyclobutane derivatives on cancer cell lines. Extracts containing similar compounds were tested against human breast carcinoma and colorectal adenocarcinoma cells. Results indicated that certain derivatives could inhibit cell proliferation significantly, suggesting that this compound warrants investigation for anticancer properties .

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Key Features
This compound C₁₀H₁₉Cl 174.71 4-membered Chloromethyl, pentan-2-yl High steric hindrance, undefined stereocenter
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 5-membered Chloromethyl, methyl Lower ring strain, pale yellow liquid
1-Chlorobutane C₄H₉Cl 92.57 Acyclic Chlorine at terminal carbon Volatile, used in alkylation reactions
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 154.64 Aromatic Chloromethyl, two methyl groups Planar aromatic ring, distinct NMR shifts

Key Observations :

  • Ring Strain : The cyclobutane ring in the target compound confers higher ring strain compared to 1-chloro-1-methylcyclopentane (cyclopentane), leading to increased reactivity in ring-opening or substitution reactions .
  • Boiling Points : Cyclic chlorinated compounds generally exhibit higher boiling points than acyclic analogues (e.g., 1-chlorobutane) due to increased molecular surface area and intermolecular forces .

Nucleophilic Substitution

  • Target Compound : The chloromethyl group is a reactive site for SN2 or SN1 mechanisms. However, steric hindrance from the pentan-2-yl group may favor SN1 pathways (if a stable carbocation forms) or limit reactivity compared to less hindered analogues .
  • 1-Chlorobutane : As a primary alkyl chloride, it undergoes rapid SN2 reactions with minimal steric interference, making it a standard reagent in alkylation studies .

Spectroscopic Comparisons

NMR Data

  • Target Compound: No direct NMR data is provided in the evidence, but its structure suggests distinct ¹H and ¹³C shifts for the cyclobutane ring protons (δ ~1.5–2.5 ppm) and the chloromethyl group (δ ~3.5–4.5 ppm) .
  • 1-(Chloromethyl)-3,5-dimethylbenzene : Shows characteristic aromatic proton shifts (δ 6.68–6.75 ppm) and a chloromethyl signal at δ 4.15 ppm, contrasting sharply with aliphatic cycloalkane signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.